Cas no 943116-71-0 (4-(5-Chloro-2-methoxyphenyl)butan-2-amine)

4-(5-Chloro-2-methoxyphenyl)butan-2-amine is a substituted phenylbutanamine derivative with potential applications in pharmaceutical and chemical research. Its structure features a chloro-methoxy aromatic ring linked to a butan-2-amine chain, offering versatility as an intermediate in synthetic organic chemistry. The chloro and methoxy substituents enhance its reactivity for further functionalization, making it valuable for designing bioactive compounds or ligands. The amine group provides a handle for derivatization, enabling the synthesis of more complex molecules. This compound may be of interest in medicinal chemistry for exploring structure-activity relationships. Its well-defined molecular framework ensures reproducibility in research applications. Proper handling is advised due to its amine functionality.
4-(5-Chloro-2-methoxyphenyl)butan-2-amine structure
943116-71-0 structure
商品名:4-(5-Chloro-2-methoxyphenyl)butan-2-amine
CAS番号:943116-71-0
MF:C11H16ClNO
メガワット:213.703842163086
CID:5763004
PubChem ID:20110191

4-(5-Chloro-2-methoxyphenyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 943116-71-0
    • 4-(5-chloro-2-methoxyphenyl)butan-2-amine
    • AKOS000348823
    • EN300-1981478
    • CS-0306271
    • Benzenepropanamine, 5-chloro-2-methoxy-α-methyl-
    • 4-(5-Chloro-2-methoxyphenyl)butan-2-amine
    • インチ: 1S/C11H16ClNO/c1-8(13)3-4-9-7-10(12)5-6-11(9)14-2/h5-8H,3-4,13H2,1-2H3
    • InChIKey: OTGIVDFLRQIGDE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)CCC(C)N)OC

計算された属性

  • せいみつぶんしりょう: 213.0920418g/mol
  • どういたいしつりょう: 213.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 165
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.6

じっけんとくせい

  • 密度みつど: 1.094±0.06 g/cm3(Predicted)
  • ふってん: 296.5±30.0 °C(Predicted)
  • 酸性度係数(pKa): 10.53±0.35(Predicted)

4-(5-Chloro-2-methoxyphenyl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1981478-0.1g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
0.1g
$678.0 2023-09-16
Enamine
EN300-1981478-10.0g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
10g
$4914.0 2023-06-02
Enamine
EN300-1981478-0.5g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
0.5g
$739.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376941-250mg
4-(5-Chloro-2-methoxyphenyl)butan-2-amine
943116-71-0 98%
250mg
¥24588.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376941-50mg
4-(5-Chloro-2-methoxyphenyl)butan-2-amine
943116-71-0 98%
50mg
¥22435.00 2024-04-24
Enamine
EN300-1981478-5.0g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
5g
$3313.0 2023-06-02
Enamine
EN300-1981478-0.05g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
0.05g
$647.0 2023-09-16
Enamine
EN300-1981478-5g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
5g
$2235.0 2023-09-16
Enamine
EN300-1981478-1g
4-(5-chloro-2-methoxyphenyl)butan-2-amine
943116-71-0
1g
$770.0 2023-09-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1376941-500mg
4-(5-Chloro-2-methoxyphenyl)butan-2-amine
943116-71-0 98%
500mg
¥27638.00 2024-04-24

4-(5-Chloro-2-methoxyphenyl)butan-2-amine 関連文献

4-(5-Chloro-2-methoxyphenyl)butan-2-amineに関する追加情報

Research Brief on 4-(5-Chloro-2-methoxyphenyl)butan-2-amine (CAS: 943116-71-0): Recent Advances and Applications

The compound 4-(5-Chloro-2-methoxyphenyl)butan-2-amine (CAS: 943116-71-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have explored its pharmacological properties, synthetic pathways, and mechanisms of action, positioning it as a candidate for further drug development.

One of the key areas of interest is the compound's interaction with neurotransmitter systems. Preliminary research indicates that 4-(5-Chloro-2-methoxyphenyl)butan-2-amine may exhibit affinity for serotonin and dopamine receptors, suggesting potential applications in neurological and psychiatric disorders. Recent in vitro and in vivo studies have demonstrated its ability to modulate receptor activity, though further validation is required to confirm its efficacy and safety profile.

In addition to its neurological applications, this compound has also been investigated for its anti-inflammatory and analgesic properties. A 2023 study published in the Journal of Medicinal Chemistry highlighted its ability to inhibit key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings open new avenues for the development of non-steroidal anti-inflammatory drugs (NSAIDs) with improved selectivity and reduced side effects.

The synthetic pathways for 4-(5-Chloro-2-methoxyphenyl)butan-2-amine have also been optimized in recent years. Advances in catalytic methods and green chemistry have enabled more efficient and sustainable production of this compound. For instance, a 2022 study in Organic Process Research & Development reported a novel catalytic hydrogenation process that significantly improves yield and reduces waste, making large-scale production more feasible.

Despite these promising developments, challenges remain. The pharmacokinetic properties of 4-(5-Chloro-2-methoxyphenyl)butan-2-amine, including its bioavailability and metabolic stability, require further investigation. Additionally, comprehensive toxicological studies are needed to assess its long-term safety. Researchers are currently exploring structural analogs and prodrug strategies to address these limitations.

In conclusion, 4-(5-Chloro-2-methoxyphenyl)butan-2-amine (CAS: 943116-71-0) represents a versatile and promising compound in the realm of chemical biology and drug discovery. Its diverse pharmacological activities and optimized synthetic routes make it a valuable candidate for further research and development. Future studies should focus on elucidating its mechanisms of action, improving its pharmacokinetic profile, and expanding its therapeutic applications.

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